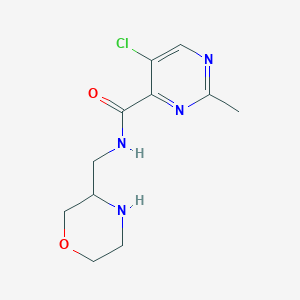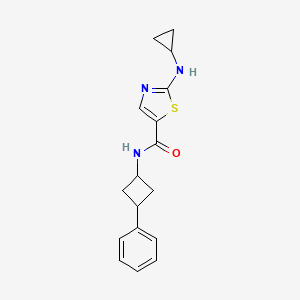
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the pyrimidine family and has a molecular formula of C12H17ClN4O2.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide are still being studied. However, it has been shown to have inhibitory effects on the growth of cancer cells in vitro. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide in lab experiments is its potential as an anticancer agent. Its inhibitory effects on the growth of cancer cells make it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxic effects.
Future Directions
There are several future directions for the study of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide. One potential direction is the further development of this compound as a cancer treatment. Studies are needed to determine the optimal dosage and administration of this compound in order to maximize its anticancer effects while minimizing its toxic effects. Additionally, further studies are needed to determine the mechanism of action of this compound and its effects on other enzymes and proteins. Finally, studies are needed to determine the potential applications of this compound in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide involves the reaction of 2-methyl-5-nitropyrimidine with morpholine in the presence of a reducing agent such as palladium on carbon or Raney nickel. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product.
Scientific Research Applications
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the development of novel drugs. In particular, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-14-5-9(12)10(16-7)11(17)15-4-8-6-18-3-2-13-8/h5,8,13H,2-4,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKVNPUQIUMLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NCC2COCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)

![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)